molecular formula C8H3ClF3NOS B12864543 2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole

2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole

Cat. No.: B12864543
M. Wt: 253.63 g/mol
InChI Key: RTFREZYCFQCNSI-UHFFFAOYSA-N
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Description

2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a chlorine atom and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with carbon disulfide and potassium hydroxide to form the benzoxazole core. Subsequent chlorination and introduction of the trifluoromethylthio group are achieved through reactions with appropriate reagents such as thionyl chloride and trifluoromethylthiolating agents .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit or modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole
  • 2-(Trifluoromethyl)benzyl chloride
  • 2-((Trifluoromethyl)thio)benzoxazole

Comparison: 2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole is unique due to the presence of both chlorine and trifluoromethylthio substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H3ClF3NOS

Molecular Weight

253.63 g/mol

IUPAC Name

2-chloro-7-(trifluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C8H3ClF3NOS/c9-7-13-4-2-1-3-5(6(4)14-7)15-8(10,11)12/h1-3H

InChI Key

RTFREZYCFQCNSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)OC(=N2)Cl

Origin of Product

United States

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